![molecular formula C9H6N4OS B1271370 1-巯基[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮 CAS No. 540760-27-8](/img/structure/B1271370.png)
1-巯基[1,2,4]三唑并[4,3-a]喹喔啉-4(5H)-酮
描述
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound has garnered significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
Target of Action
The primary target of 1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain, to its bioisosteric triazoloquinazoline . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .
Biochemical Pathways
The binding of the compound to PCAF affects the histone acetylation process, which is a key part of the gene expression regulation pathway . By inhibiting PCAF, the compound can potentially alter the expression of various genes, leading to downstream effects that can inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of new compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability .
Result of Action
The compound has demonstrated anticancer activity against various human cancer cell lines . For instance, some derivatives of the compound showed comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . These results suggest that the compound’s action leads to the inhibition of cancer cell growth and proliferation .
生化分析
Biochemical Properties
1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a histone acetyltransferase involved in gene regulation . This interaction is significant as it can modulate gene expression and potentially inhibit cancer cell proliferation. Additionally, the compound has shown interactions with various cancer cell lines, demonstrating cytotoxic activity .
Cellular Effects
The effects of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxic effects on multiple human cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116 . These effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one exerts its effects through several mechanisms. It binds to the active site of the PCAF bromodomain, inhibiting its activity . This inhibition leads to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis. Additionally, molecular docking studies have suggested that the compound has high binding affinity towards the active site of histone acetyltransferase PCAF, further supporting its role as an inhibitor .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one over time have been studied in laboratory settings. The compound has shown to be relatively stable under standard laboratory conditions. Long-term studies have indicated that it can degrade over time, which may affect its efficacy . In vitro and in vivo studies have also demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to increased cytotoxicity .
Dosage Effects in Animal Models
The effects of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different tissues, affecting its therapeutic potential and toxicity . Studies have shown that the compound can accumulate in cancerous tissues, enhancing its anticancer effects .
Subcellular Localization
The subcellular localization of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with nuclear proteins and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inhibiting cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various thiol-containing reagents. One common method involves the use of triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The triazoloquinoxaline ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced triazoloquinoxaline derivatives.
Substitution: Alkylated, acylated, or sulfonylated triazoloquinoxaline derivatives.
相似化合物的比较
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core structure but lacks the mercapto group.
1,2,4-triazino[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different nitrogen arrangement.
Uniqueness
1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and enhances the compound’s potential as a therapeutic agent .
属性
IUPAC Name |
1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVQRMZWGBWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368804 | |
| Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
540760-27-8 | |
| Record name | 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


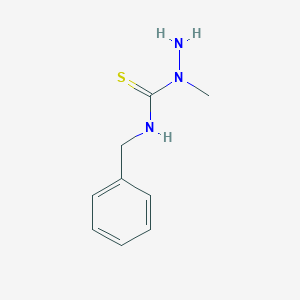
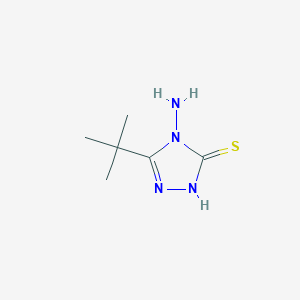
![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

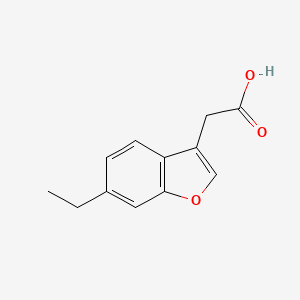
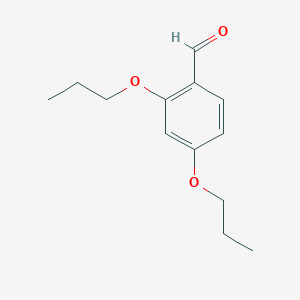
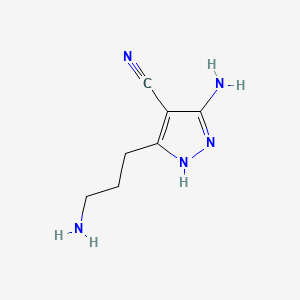


![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
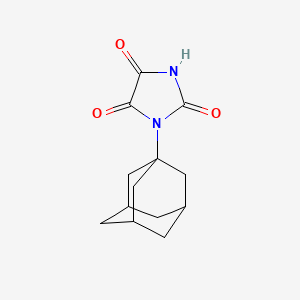
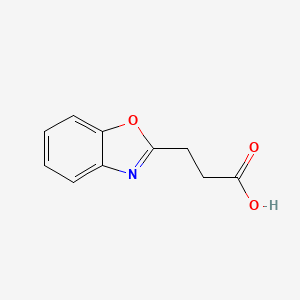
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

